Thiarabine
Overview
Description
OSI-7836, also known as 4’-thio-β-D-arabinofuranosylcytosine, is a novel nucleoside analog developed for its potential anti-tumor properties. It is a member of the nucleoside class of cytotoxic drugs, similar to gemcitabine and cytarabine. OSI-7836 has shown promising results in preclinical studies and is currently under investigation for its efficacy in treating various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSI-7836 involves the modification of the sugar moiety of cytosine nucleosides. The key step in the synthesis is the introduction of a sulfur atom at the 4’ position of the sugar ring. This can be achieved through a series of chemical reactions, including nucleophilic substitution and oxidation-reduction steps. The reaction conditions typically involve the use of organic solvents, such as dimethylformamide, and reagents like thionyl chloride and sodium hydride .
Industrial Production Methods
Industrial production of OSI-7836 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps, such as recrystallization and chromatography. The production is carried out under strict quality control to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
OSI-7836 undergoes various chemical reactions, including:
Phosphorylation: Conversion to its triphosphate form, which is essential for its incorporation into DNA.
Incorporation into DNA: Once phosphorylated, OSI-7836 is incorporated into the DNA of rapidly dividing cells, leading to cell death
Common Reagents and Conditions
Phosphorylation: Typically involves kinases and ATP as the phosphate donor.
Incorporation into DNA: Occurs under physiological conditions within the cell.
Major Products Formed
The major product formed from the phosphorylation of OSI-7836 is its triphosphate form, which is then incorporated into DNA, leading to the formation of DNA adducts that disrupt cell division and induce apoptosis .
Scientific Research Applications
Chemistry
In chemistry, OSI-7836 is used as a model compound to study the behavior of nucleoside analogs and their interactions with DNA. It helps in understanding the mechanisms of action of similar compounds and in designing new analogs with improved efficacy .
Biology
In biological research, OSI-7836 is used to investigate the cellular processes involved in DNA replication and repair. It serves as a tool to study the effects of DNA damage and the cellular response to such damage .
Medicine
In medicine, OSI-7836 is being explored as a potential chemotherapeutic agent for the treatment of various cancers, including lung cancer and leukemia. Its ability to selectively target rapidly dividing cells makes it a promising candidate for cancer therapy .
Industry
In the pharmaceutical industry, OSI-7836 is used in the development of new cancer treatments. It is also employed in preclinical and clinical trials to evaluate its safety and efficacy in humans .
Mechanism of Action
The mechanism of action of OSI-7836 involves its phosphorylation to the triphosphate form, which is then incorporated into cellular DNA. This incorporation disrupts the DNA structure, leading to the inhibition of DNA synthesis and cell division. The compound specifically targets the G2 phase of the cell cycle, causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Gemcitabine: Another nucleoside analog used in cancer treatment.
Cytarabine: A nucleoside analog used primarily in the treatment of leukemia.
Fludarabine: A nucleoside analog used in the treatment of hematologic malignancies.
Uniqueness of OSI-7836
OSI-7836 is unique in its structure, with a sulfur atom at the 4’ position of the sugar ring, which distinguishes it from other nucleoside analogs. This modification enhances its stability and efficacy in targeting cancer cells. Additionally, OSI-7836 has shown less schedule dependency and greater activity in preclinical models compared to gemcitabine and cytarabine .
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t4-,6-,7+,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKJJSAXUFZQTL-CCXZUQQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(S2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](S2)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949443 | |
Record name | 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26599-17-7 | |
Record name | Thiarabine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026599177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Imino-1-(4-thiopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | THIARABINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCO2764D5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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